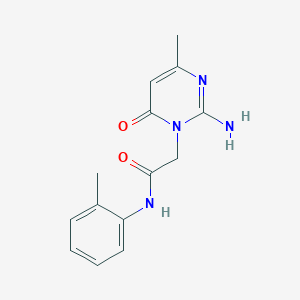![molecular formula C23H27N3O7 B6491347 3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-85-9](/img/structure/B6491347.png)
3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . The compound is a benzamide derivative with various substitutions, including methoxy and ethoxy groups, and an oxadiazole ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized from benzoic acid or its derivatives and amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3,5-Dimethoxybenzylamine is a white to pale yellow solid with a melting point of 33-39°C and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Anticancer Research
The compound’s structural features make it an attractive candidate for anticancer research. Researchers have explored its effects on cancer cell lines, investigating its potential as a novel chemotherapeutic agent. Preliminary studies suggest that it may interfere with cell proliferation, induce apoptosis, or inhibit specific signaling pathways related to cancer progression .
Neuropharmacology and Psychedelic Research
Given its resemblance to certain psychedelic compounds, scientists have examined its impact on neurotransmitter systems. Although not as well-studied as classic psychedelics, this compound may interact with serotonin receptors, affecting mood, perception, and cognition. Further investigations are needed to understand its precise mechanisms and potential therapeutic applications .
Antioxidant Properties
The presence of methoxy groups in the molecule suggests potential antioxidant activity. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant capacity could lead to applications in preventing age-related diseases and promoting overall health .
Chemical Synthesis and Derivatives
Scientists have used this compound as a starting material for synthesizing derivatives with modified properties. By altering functional groups, researchers aim to enhance specific characteristics such as solubility, stability, or bioavailability. These derivatives may find applications in drug development or materials science .
Biochemical Probes and Imaging Agents
Due to its unique structure, this compound has been employed as a biochemical probe in cellular studies. Researchers label it with fluorescent tags or radioisotopes to track specific cellular processes. Its use as an imaging agent allows visualization of biological structures and pathways in vitro and in vivo .
Natural Product Chemistry
The compound’s natural origin (it can be isolated from certain plants) has piqued the interest of natural product chemists. They explore its biosynthesis, isolation, and potential ecological roles. Additionally, investigations into related natural products may reveal novel bioactive compounds.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-6-30-18-11-15(12-19(31-7-2)20(18)32-8-3)22-25-26-23(33-22)24-21(27)14-9-16(28-4)13-17(10-14)29-5/h9-13H,6-8H2,1-5H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUBYRKBXWEELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B6491271.png)
![3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine](/img/structure/B6491279.png)
![2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}-N-methyl-N-phenylacetamide](/img/structure/B6491283.png)
![3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6491291.png)
![3-[(2-fluorophenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6491298.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6491309.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6491311.png)
![2-(2,4-dichlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B6491318.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6491325.png)
![4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491330.png)
![5-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6491333.png)
![2-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491355.png)
![3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491361.png)